molecular formula C17H20N2O3S B2809001 Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 2034579-05-8

Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2809001
CAS No.: 2034579-05-8
M. Wt: 332.42
InChI Key: COBDSHVYKZUVTJ-UHFFFAOYSA-N
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Description

“Methyl benzo[b]thiophene-2-carboxylate” is a chemical compound with the formula C10H8O2S . It’s also known as “Benzo[b]thiophene-2-carboxylic acid methyl ester” or "Methyl thianaphthene-2-carboxylate" .


Molecular Structure Analysis

The molecular weight of “Methyl benzo[b]thiophene-2-carboxylate” is 192.234 . The IUPAC Standard InChI is InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 .


Physical and Chemical Properties Analysis

“Methyl benzo[b]thiophene-2-carboxylate” is a solid substance with a melting point of 70-74 °C . The SMILES string is COC(=O)c1cc2ccccc2s1 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A study by Sedlák et al. (2008) detailed the synthesis and characterization of substituted benzo[b]thiophen-2-yl carboxamides and their derivatives, showcasing the potential for creating various analogs through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides. This work demonstrates foundational synthetic strategies that could be applicable to the synthesis of Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate derivatives (Sedlák et al., 2008).

  • Microwave-Assisted Synthesis : Sharma et al. (2013) reported on the microwave-assisted one-pot synthesis of 1,4-benzodiazepin-2-one derivatives, employing techniques that could be adapted for efficient and novel synthesis routes for compounds like this compound (Sharma et al., 2013).

Potential Biological Activities

  • Urotensin-II Receptor Antagonism : A study on benzo[b]thiophene-2-carboxamide derivatives, including those with piperidine groups, highlighted their potent UT binding affinities, suggesting potential therapeutic applications as urotensin-II receptor antagonists. This research could guide further investigation into the biological activities of this compound derivatives (Lim et al., 2016).

  • Radiotracer Development : The synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, a potential radiotracer for D3 receptor imaging with PET, indicates the scope for developing diagnostic tools within the domain of neurology and pharmacology. This work provides insights into how similar compounds could be synthesized and applied in medical research (Kuhnast et al., 2006).

Safety and Hazards

The safety information for “Methyl benzo[b]thiophene-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 4-[(1-benzothiophene-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-17(21)19-8-6-12(7-9-19)11-18-16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBDSHVYKZUVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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